Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy-
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Overview
Description
Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- is a complex organic compound that features a benzene ring substituted with various functional groups This compound is notable for its unique structure, which includes a 4-chlorophenyl group, a 2-methylpropoxy group, a fluorine atom, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with 2-methylpropyl alcohol in the presence of a base to form 2-(4-chlorophenyl)-2-methylpropyl chloride. This intermediate is then reacted with phenol in the presence of a catalyst to form the phenoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 2-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy-
- Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-chloro-4-phenoxy-
- Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-methoxy-
Uniqueness
Benzene, 2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-4-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83493-16-7 |
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Molecular Formula |
C23H22ClFO2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluoro-4-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFO2/c1-23(2,18-8-10-19(24)11-9-18)16-26-15-17-14-21(12-13-22(17)25)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
XCXPWUSWOLNOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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